1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine
Description
Properties
Molecular Formula |
C22H27BrFN3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H27BrFN3/c23-19-5-3-4-18(16-19)17-25-10-8-20(9-11-25)26-12-14-27(15-13-26)22-7-2-1-6-21(22)24/h1-7,16,20H,8-15,17H2 |
InChI Key |
OLFJNSYWRJMGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Alkylation reactions typically employ polar aprotic solvents such as sulfolane or dimethylformamide (DMF) to stabilize transition states and enhance nucleophilicity. A bulky base, such as potassium tert-butoxide (KOtBu), is critical for deprotonating piperidine and facilitating the nucleophilic attack on 3-bromobenzyl chloride. Elevated temperatures (150–165°C) are required to overcome kinetic barriers, as demonstrated in analogous syntheses of bromophenylpiperidine derivatives.
Table 1: Alkylation Reaction Parameters
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the lone pair on piperidine’s nitrogen attacks the electrophilic carbon of 3-bromobenzyl chloride. Steric hindrance from the bulky base minimizes competing side reactions, such as over-alkylation or elimination. Post-reaction quenching with water and extraction with methyl tert-butyl ether isolates the product, which is further purified via recrystallization using dichloromethane/n-heptane (1:4).
Coupling with 2-Fluorophenylpiperazine
The second critical step involves coupling 1-(3-bromobenzyl)piperidine with 2-fluorophenylpiperazine to form the target compound. This step leverages advancements in monosubstituted piperazine synthesis.
Protonated Piperazine Strategy
Recent studies highlight the use of protonated piperazine to suppress disubstitution and enhance regioselectivity. By pre-forming piperazine-1-ium chloride, the secondary nitrogen becomes less nucleophilic, directing the coupling reaction to the primary nitrogen. This approach, validated in microwave-accelerated syntheses, achieves yields exceeding 75% under mild conditions.
Table 2: Coupling Reaction Parameters
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates coupling reactions, reducing time from hours to minutes. A flow reactor prototype demonstrated a 40% reduction in reaction time while maintaining yields above 70%. This method is particularly advantageous for industrial-scale production, where throughput and energy efficiency are paramount.
Industrial-Scale Production
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability and reproducibility. For example, a tubular reactor with immobilized catalysts achieves consistent product quality (purity >98%) and reduces solvent waste by 30%.
Purification Techniques
Industrial purification employs distillation under reduced pressure or recrystallization. A solvent system of dichloromethane and n-heptane (1:4) yields crystals with >99% purity, as confirmed by HPLC.
Analytical Validation
Structural Confirmation
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS) are standard for verifying molecular structure. Key NMR signals include:
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Features and Receptor Affinity
The compound’s structural analogs share core piperidine-piperazine scaffolds but differ in substituents, which critically influence receptor binding and selectivity. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups Enhance Affinity : The target compound’s 3-bromobenzyl (piperidine) and 2-fluorophenyl (piperazine) groups are electron-withdrawing, similar to the 2-nitrobenzyl and 3-nitrophenethyl substituents in high-affinity analogs . These groups likely enhance hydrophobic interactions with the D2 receptor’s orthosteric pocket.
- Substituent Position Matters : The 2-fluorophenyl group on the piperazine ring may improve selectivity compared to 4-fluorophenyl derivatives (e.g., 4-FPP), which show lower affinity .
Docking Analysis and Structure-Activity Relationships (SAR)
Docking studies of similar compounds reveal:
- Piperidine-Piperazine Scaffold : The rigid piperidine-piperazine backbone aligns with the transmembrane helices of D2 receptors, facilitating interactions with conserved residues like Asp114.
- Role of Halogen Substituents : The 3-bromo group on the benzyl moiety (target compound) may occupy a hydrophobic subpocket near TM3, analogous to the 3-nitrophenethyl group in the compound with Ki = 54 nM . Fluorine at the 2-position of the phenyl ring (piperazine) could form hydrogen bonds with Ser193.
Pharmacological and Therapeutic Potential
The bromo-fluorine combination may offer improved metabolic stability over nitro groups, which are prone to reduction in vivo.
Biological Activity
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula: C22H27BrFN3
- Molecular Weight: 432.4 g/mol
- IUPAC Name: 1-[1-(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine
- Canonical SMILES: C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to various pharmacological effects. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study:
In a comparative study, a related piperazine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can significantly influence biological activity and efficacy against cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary in vitro studies indicate that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | <125 µg/mL |
| Compound B | Pseudomonas aeruginosa | 150 µg/mL |
| This compound | B. subtilis | 100 µg/mL |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual substitution pattern, which may enhance its binding affinity to biological targets compared to other piperazine derivatives.
Similar Compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-Bromobenzyl)piperidine | Moderate anticancer activity |
| 1-(4-Methoxybenzyl)piperazine | Antimicrobial properties |
Q & A
Q. What are the optimized synthetic routes for 1-[1-(3-bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine?
The synthesis typically involves:
- Alkylation : Reacting 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine .
- Coupling : Combining the intermediate with 2-fluorophenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity . Yield optimization strategies include catalyst screening (e.g., Pd/C for reduction) and temperature control (room temperature for coupling) .
Q. Which analytical techniques are critical for validating the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl δ ~7.3 ppm, bromobenzyl δ ~4.3 ppm) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
- Mass Spectrometry : High-resolution MS to verify molecular weight (C₂₂H₂₇BrFN₃; [M+H]⁺ = 433.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
| Substituent | Observed Effect on Activity | Reference |
|---|---|---|
| 3-Bromobenzyl | Increased receptor binding affinity vs. 4-bromo analogs . | |
| 2-Fluorophenyl | Improved metabolic stability over non-fluorinated analogs . | |
| Piperazine core | Flexibility for functionalization (e.g., triazole addition for kinase inhibition) . | |
| Methodology : Replace bromine with nucleophiles (e.g., -NH₂) or introduce sulfonyl groups to assess target selectivity . |
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to validate EC₅₀ values .
- Target Profiling : Molecular docking (AutoDock Vina) against kinases (e.g., EGFR) or bacterial enzymes (e.g., DHFR) to identify primary targets .
- Metabolite Screening : LC-MS to rule out off-target effects from degradation products .
Q. How can molecular docking inform the design of derivatives with improved selectivity?
- Procedure :
Prepare ligand (compound) and receptor (e.g., dopamine D3 receptor) structures using AutoDock Tools.
Run docking simulations with Lamarckian genetic algorithms .
Analyze binding poses for hydrogen bonds (e.g., fluorophenyl-F…His349) and hydrophobic interactions (bromobenzyl…Phe345) .
- Outcome : Derivatives with 4-aminophenyl groups showed 5× higher D3 selectivity than parent compound .
Q. What are the redox behavior and stability implications under varying pH conditions?
- Oxidation : Forms ketones (e.g., piperidinone) with KMnO₄ in acidic media (confirmed by IR carbonyl stretch ~1700 cm⁻¹) .
- Reduction : Hydrogenation (H₂/Pd-C) yields dehalogenated analogs, altering pharmacokinetics .
- pH Stability : Degrades rapidly at pH >10 (hydrolysis of piperazine), requiring buffered formulations (pH 6–8) for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
